molecular formula C33H52O4 B1668283 卡普罗醇 CAS No. 4952-56-1

卡普罗醇

货号 B1668283
CAS 编号: 4952-56-1
分子量: 512.8 g/mol
InChI 键: VMOZFSWFUBLCNN-AAPULDEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caprospinol, also known as SP-233, is a small molecule that is currently under investigation . It is the first drug ever to demonstrate the correlation of clearing beta-amyloid from the brain and has shown to improve brain histopathology and recover memory function . It is a heterospirostenol that occurs naturally in Gynura japonica, a plant from the Asteraceae family .


Synthesis Analysis

The chemical synthesis of Caprospinol is straightforward, comprising a single esterification reaction between diosgenin and caproic acid . This one-step synthesis is rapid and financially attractive .


Molecular Structure Analysis

Caprospinol has a chemical formula of C33H52O4 . It belongs to the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units .


Chemical Reactions Analysis

The chemical reactions involving Caprospinol primarily involve its interaction with beta-amyloid in the brain. Caprospinol binds to beta-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide .


Physical And Chemical Properties Analysis

Caprospinol is a small molecule with an average weight of 512.775 and a mono-isotopic mass of 512.386560154 . It is a triterpenoid, a type of terpene molecule containing six isoprene units .

科学研究应用

阿尔茨海默病治疗

卡普罗醇在治疗阿尔茨海默病 (AD) 方面显示出前景,阿尔茨海默病是一种退行性神经疾病。对阿尔茨海默病大鼠模型的研究表明,卡普罗醇治疗改善了认知功能,减少了海马淀粉样蛋白沉积、星形胶质细胞增生、神经变性和 Tau 蛋白磷酸化。这表明卡普罗醇作为 AD 治疗的有效候选药物的潜力 (Lecanu 等人,2010)

神经保护特性

进一步的研究发现了卡普罗醇的神经保护特性,突出了其与β-淀粉样蛋白 (Aβ42)(阿尔茨海默病的关键因素)结合并与线粒体呼吸链成分相互作用的能力。这项研究将卡普罗醇定位为阿尔茨海默病的疾病改良药物,Samaritan Pharmaceuticals 于 2006 年向 FDA 提交了研究性新药申请 (Lecanu 等人,2009)

作用机制和药物开发

另一项研究探索了卡普罗醇的作用机制,包括其与 Aβ42 和线粒体呼吸链的相互作用,以及其作为 sigma-1 受体配体的能力。该研究还研究了其药代动力学和药效学,旨在将卡普罗醇开发为阿尔茨海默病治疗的疾病改良药物 (Papadopoulos & Lecanu, 2012)

未来方向

Caprospinol is currently in the preclinical stage, with an IND number received from the US FDA . Phase I clinical studies are yet to be started . Samaritan Pharmaceuticals, the company developing Caprospinol, has partnered with India-based Advinus Therapeutics to provide the requisite information to the FDA . The drug is being developed for Alzheimer’s disease and other neurodegenerative disorders . Recent studies have demonstrated the drug’s ability in restoring memory, which may add much value to Caprospinol .

属性

IUPAC Name

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3/t21-,22+,24+,25-,26+,27+,28+,30+,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOZFSWFUBLCNN-AAPULDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Caprospinol cleared beta-amyloid plaque formation and restored memory capacity in-vivo; confirming in-vitro studies showing Caprospinol binds ß-amyloid directly and inhibits the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs) by forming stable heavy complexes with the peptide. In addition, the studies demonstrated Caprospinol protects mitochondria function, thus protecting cell viability and decreased cell death.
Record name Caprospinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Caprospinol

CAS RN

4952-56-1
Record name Caprospinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004952561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caprospinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAPROSPINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BU4T267E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caprospinol
Reactant of Route 2
Reactant of Route 2
Caprospinol
Reactant of Route 3
Reactant of Route 3
Caprospinol
Reactant of Route 4
Reactant of Route 4
Caprospinol
Reactant of Route 5
Reactant of Route 5
Caprospinol
Reactant of Route 6
Reactant of Route 6
Caprospinol

Citations

For This Compound
79
Citations
V Papadopoulos, L Lecanu - Journal of neuroendocrinology, 2012 - Wiley Online Library
… (caprospinol) and derivatives that protect neuronal cells against Aβ 1–42 neurotoxicity. The neuroprotective effect of caprospinol is … In vivo, caprospinol crosses the blood–brain barrier, …
Number of citations: 31 onlinelibrary.wiley.com
L Lecanu, L Tillement, G Rammouz… - Expert Opinion on …, 2009 - Taylor & Francis
… (caprospinol). The mechanism of action underlying the neuroprotective properties of caprospinol … Samaritan Pharmaceuticals is developing caprospinol as a disease-modifying drug for …
Number of citations: 34 www.tandfonline.com
L Lecanu, G Rammouz, A McCourty, EK Sidahmed… - Neuroscience, 2010 - Elsevier
… investigate the in vivo efficacy of caprospinol, a disease-modifying … Caprospinol treatment of diseased rats attenuated memory … In parallel studies, caprospinol bioavailability in normal rat …
Number of citations: 30 www.sciencedirect.com
JE Chojnacki, K Liu, JM Saathoff, S Zhang - Bioorganic & Medicinal …, 2015 - Elsevier
… Curcumin (1) and diosgenin (3) exhibited weak protective abilities, and caprospinol (2) showed no protection at 1 μM in this model. Caprospinol has been shown to be protective in …
Number of citations: 32 www.sciencedirect.com
L Tillement - 2011 - search.proquest.com
… Caprospinol prevented and inhibited the A 142 peptide internalization and targeting to neuronal cell mitochondria. Interestingly, caprospinol … by the neurosteroid derivative caprospinol. …
Number of citations: 2 search.proquest.com
L Tillement, L Lecanu, V Papadopoulos - Neurodegenerative Diseases, 2011 - karger.com
… effect of caprospinol on mitochondria, we added caprospinol (1, 10, or 100 μ M) to cultures 2 h after the addition of 1 μ M A ß 1–42. Only freshly reconstituted caprospinol dissolved in N,…
Number of citations: 31 karger.com
GX Yang, SL Ge, Y Wu, J Huang, SL Li, R Wang… - European Journal of …, 2018 - Elsevier
… Moreover, Aβ42 was the optimum predicted target based on the high 3D molecular similarity between compound AA36 and caprospinol. In the following experiments, AA36 significantly …
Number of citations: 25 www.sciencedirect.com
L Lecanu, V Papadopoulos - Alzheimer's research & therapy, 2013 - Springer
… caprospinol: Campbell-Switzer silver staining of amyloid deposits in the hippocampus of untreated (F) and caprospinol… hippocampus of untreated (H) and caprospinol-treated (I) FAB rats…
Number of citations: 104 link.springer.com
HTT Phan, T Hata, M Morita, T Yoda, T Hamada… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… Moreover, a 22R-hydroxycholesterol's derivative, caprospinol, has been considered as a potential drug candidate in AD treatment because it is able to bind to Aβ-42, reduce its …
Number of citations: 54 www.sciencedirect.com
L Lecanu, V Papadopoulos - Frontiers in CNS Drug Discovery, 2011 - books.google.com
… In addition, the ability of caprospinol to bind to amyloid peptide … In our rat model of AD [7], intraperitoneal caprospinol injection … In addition, caprospinol treatment reduced the number of …
Number of citations: 0 www.google.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。